molecular formula C14H12Cl2FNO B5698945 (2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine

(2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine

Cat. No. B5698945
M. Wt: 300.2 g/mol
InChI Key: QCXREIVLJQVQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is also known as CF3, and it is a potent inhibitor of certain enzymes that play a crucial role in the development of cancer and other diseases.

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine involves the inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. LSD1 is an enzyme that removes methyl groups from lysine residues on histones, leading to the activation of gene expression. Inhibition of these enzymes by this compound leads to the activation of tumor suppressor genes and the repression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for their growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using (2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine in lab experiments include its potent inhibitory activity against HDACs and LSD1, its ability to induce apoptosis in cancer cells, and its ability to inhibit angiogenesis in tumors. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for research on (2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine. One direction is to develop more potent and selective inhibitors of HDACs and LSD1. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the potential of this compound as a tool for epigenetic research and drug discovery should be explored further.

Synthesis Methods

The synthesis of (2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine involves several steps. The first step is the reaction of 2-chloro-6-fluorobenzyl chloride with 3-chloro-4-methoxyaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate product, this compound chloride. The final step involves the conversion of the chloride to the free amine by treatment with a strong base such as sodium hydride.

Scientific Research Applications

(2-chloro-6-fluorobenzyl)(3-chloro-4-methoxyphenyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the development of cancer and other diseases, and their inhibition has been shown to have therapeutic benefits.

properties

IUPAC Name

3-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c1-19-14-6-5-9(7-12(14)16)18-8-10-11(15)3-2-4-13(10)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXREIVLJQVQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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